Methyl 3-bromo-2-cyano-6-fluorobenzoate
Overview
Description
Methyl 3-bromo-2-cyano-6-fluorobenzoate is an organic compound with the molecular formula C9H5BrFNO2 It is a derivative of benzoic acid and features a bromine, cyano, and fluorine substituent on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-cyano-6-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-cyano-6-fluorobenzoate using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-cyano-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be employed.
Properties
IUPAC Name |
methyl 3-bromo-2-cyano-6-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)8-5(4-12)6(10)2-3-7(8)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCUDBMXSOEZTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C#N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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